REACTION_CXSMILES
|
[CH3:1][Mg]Br.COC(=O)[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Br:13])[CH:8]=1.CC[O:17][CH2:18][CH3:19]>C1COCC1>[Br:13][C:9]1[CH:8]=[C:7]([C:18]([OH:17])([CH3:19])[CH3:1])[CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
75 mmol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)Br)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by dropwise addition of aqueous 10% HCl
|
Type
|
EXTRACTION
|
Details
|
The acidified mixture is extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with 1 N NaHCO3 and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed over silica gel
|
Type
|
WASH
|
Details
|
eluting with 15% ethyl acetate in heptane
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.6 mmol | |
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |